molecular formula C8H10FNO B13612027 1-(3-Fluoropyridin-2-yl)propan-2-ol

1-(3-Fluoropyridin-2-yl)propan-2-ol

Cat. No.: B13612027
M. Wt: 155.17 g/mol
InChI Key: BIOYANKZURWVTH-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)propan-2-ol is an organic compound with the molecular formula C8H10FNO. It is a fluorinated derivative of pyridine, which is a six-membered aromatic ring containing one nitrogen atom. The presence of a fluorine atom on the pyridine ring significantly alters its chemical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoropyridin-2-yl)propan-2-ol typically involves the introduction of a fluorine atom into the pyridine ring followed by the addition of a propanol group. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often involve the use of a solvent like acetonitrile and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoropyridin-2-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding amine or alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-(3-Fluoropyridin-2-yl)propan-2-one, while substitution reactions can yield various derivatives depending on the nucleophile used .

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoropyridin-2-yl)propan-2-ol is unique due to the specific positioning of the fluorine atom and the propanol group, which can result in distinct chemical and biological properties. Its unique structure makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

1-(3-fluoropyridin-2-yl)propan-2-ol

InChI

InChI=1S/C8H10FNO/c1-6(11)5-8-7(9)3-2-4-10-8/h2-4,6,11H,5H2,1H3

InChI Key

BIOYANKZURWVTH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC=N1)F)O

Origin of Product

United States

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